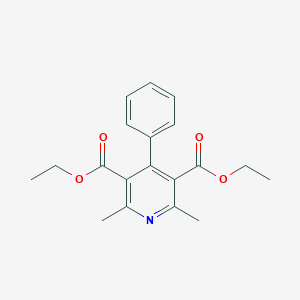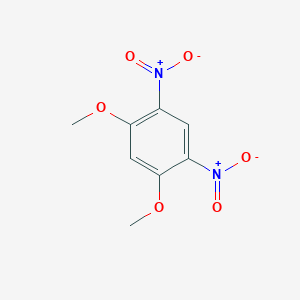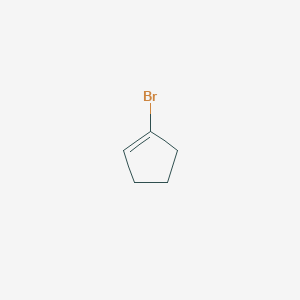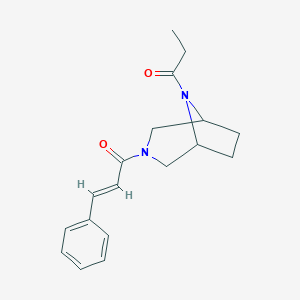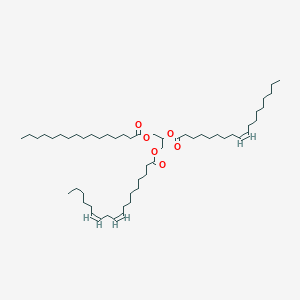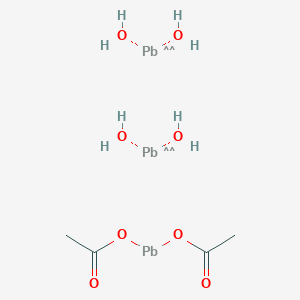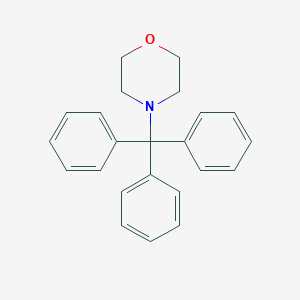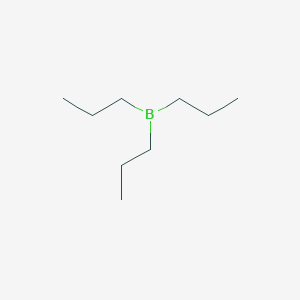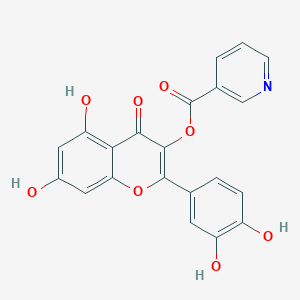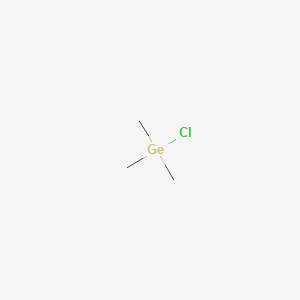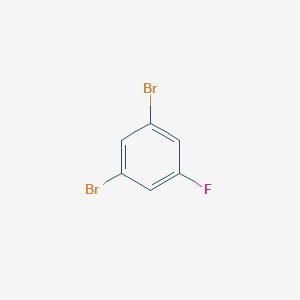
1,3-二溴-5-氟苯
描述
Synthesis Analysis
1,3-Dibromo-5-fluorobenzene can be synthesized through various methods, including regioselective bromination and halogen/metal permutations. A study by Diemer, Leroux, and Colobert (2011) describes efficient sequences for the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on the intermediate formation of benzynes. This process may be adapted for the synthesis of 1,3-dibromo-5-fluorobenzene by altering the position of bromination and introducing a fluorine atom at the appropriate site on the benzene ring (Diemer, V., Leroux, F., & Colobert, F., 2011).
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives, including 1,3-dibromo-5-fluorobenzene, is characterized by the specific arrangement of halogen atoms around the benzene ring. Studies on similar molecules, such as 1,3,5-trifluorobenzene, show geometrical parameters that can help infer the structure of 1,3-dibromo-5-fluorobenzene. These parameters include bond lengths and angles, which are crucial for understanding the molecule's reactivity and interaction with other compounds (Ramondo, F., Portalone, G., Domenicano, A., Schultz, G., & Hargittai, I., 1992).
Chemical Reactions and Properties
The reactivity of 1,3-dibromo-5-fluorobenzene towards nucleophilic substitution and its use as a precursor in organic synthesis is noteworthy. Suzuki et al. (2008) discuss the nucleophilic aroylation of fluorobenzenes catalyzed by N-heterocyclic carbenes, indicating potential pathways for functionalizing 1,3-dibromo-5-fluorobenzene for the synthesis of polysubstituted benzophenones. Such reactions underscore the chemical versatility and synthetic value of 1,3-dibromo-5-fluorobenzene (Suzuki, Y., Ota, S., Fukuta, Y., Ueda, Y., & Sato, M., 2008).
Physical Properties Analysis
The physical properties of 1,3-dibromo-5-fluorobenzene, such as melting point and boiling point, are influenced by its molecular structure. While specific data on 1,3-dibromo-5-fluorobenzene is limited, studies on related compounds like 1,2- and 1,4-dibromobenzene provide insights into the impact of halogenation on these properties. Dziubek and Katrusiak (2014) discuss the structure-melting relations in isomeric dibromobenzenes, which can help predict the physical behavior of 1,3-dibromo-5-fluorobenzene under different conditions (Dziubek, K., & Katrusiak, A., 2014).
Chemical Properties Analysis
The chemical properties of 1,3-dibromo-5-fluorobenzene, such as reactivity and stability, are closely tied to its halogenated structure. The presence of bromo and fluoro groups affects its electron distribution and chemical reactivity. Research on fluorobenzenes and their organometallic chemistry highlights the influence of fluorine substituents on reducing π-electron density, which affects binding strength and reactivity with metal centers. This information is crucial for understanding the chemical behavior of 1,3-dibromo-5-fluorobenzene in various reactions and its potential applications in catalysis and organic synthesis (Pike, S. D., Crimmin, M. R., & Chaplin, A. B., 2017).
科学研究应用
Crystal Structure Prediction : A study by Misquitta et al. (2008) used an intermolecular potential for 1,3-dibromo-2-chloro-5-fluorobenzene, derived from first principles, to predict its crystal structure, demonstrating its utility in materials science and crystallography (Misquitta et al., 2008).
Spectroscopy Analysis : Ilango et al. (2008) conducted a study using FTIR and FT-Raman spectral analysis of 2-chloro-1,3-dibromo-5-fluorobenzene, indicating the compound's relevance in spectroscopic analysis (Ilango et al., 2008).
Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including derivatives like 1,3-dibromo-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).
Ab Initio Computation for Structure Determination : Boggs et al. (1982) explored the structures of various fluorobenzenes, including 1,3-difluorobenzene, using ab initio gradient methods, which is valuable for computational chemistry and molecular modeling (Boggs et al., 1982).
Biodegradation Studies : Moreira et al. (2009) researched the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis, highlighting its environmental and biological research applications (Moreira et al., 2009).
Crystal Structure Analysis : Thalladi et al. (1998) analyzed C−H···F interactions in crystalline fluorobenzenes, including 1,3-difluorobenzene, demonstrating its use in studying weak molecular interactions (Thalladi et al., 1998).
Chemical Synthesis : Sharif et al. (2013) synthesized a variety of fluorinated terphenyls via Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, including 1,3-dibromo-5-fluorobenzene, showing its role in organic synthesis (Sharif et al., 2013).
Nuclear Magnetic Resonance Studies : Suntioinen et al. (1992) studied solvent effects on coupling constants of fluorobenzenes using NMR, indicating the compound's importance in chemical analysis (Suntioinen et al., 1992).
安全和危害
1,3-Dibromo-5-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
属性
IUPAC Name |
1,3-dibromo-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162445 | |
| Record name | 1,3-Dibromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-fluorobenzene | |
CAS RN |
1435-51-4 | |
| Record name | 1,3-Dibromo-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



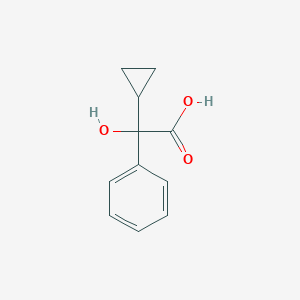
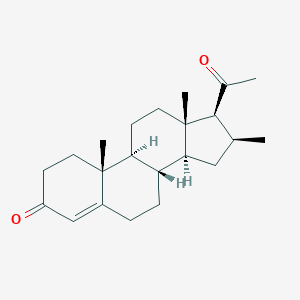
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
